Diazido(dichloro)silane

Description

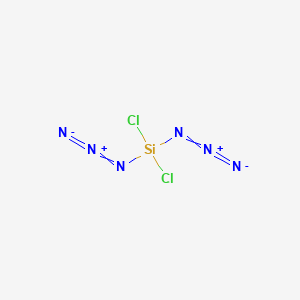

Diazido(dichloro)silane is a silicon-based compound characterized by two azide (N₃) groups and two chlorine atoms bonded to a central silicon atom. Its synthesis typically involves the reaction of a dichloro-silane precursor with sodium azide under controlled conditions, achieving high yields (91% as reported in cycloaddition applications) . This compound is notable for its role in "click chemistry," particularly in copper-free cycloaddition reactions with acetylenes to form complex heterocyclic structures like 9-selenabicyclo[3.3.1]nonane derivatives . Its reactivity stems from the azide groups, which enable rapid and regioselective bond formation, making it valuable in materials science and pharmaceutical synthesis.

Properties

CAS No. |

67880-19-7 |

|---|---|

Molecular Formula |

Cl2N6Si |

Molecular Weight |

183.03 g/mol |

IUPAC Name |

diazido(dichloro)silane |

InChI |

InChI=1S/Cl2N6Si/c1-9(2,7-5-3)8-6-4 |

InChI Key |

QDDNUCYMNPKKGC-UHFFFAOYSA-N |

Canonical SMILES |

[N-]=[N+]=N[Si](N=[N+]=[N-])(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diazido(dichloro)silane can be synthesized through the reaction of dichlorosilane with sodium azide. The reaction typically occurs in an inert solvent such as tetrahydrofuran or diethyl ether, under anhydrous conditions to prevent hydrolysis of the silane. The reaction is exothermic and must be carefully controlled to avoid decomposition of the azide groups.

Industrial Production Methods: While industrial-scale production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require stringent control of reaction conditions, including temperature and solvent purity, to ensure the safety and yield of the product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.

Reduction Reactions: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The silicon center can be oxidized to form silanols or siloxanes under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium alkoxides or primary amines in anhydrous solvents.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.

Major Products:

Substitution: Formation of alkoxy- or amino-substituted silanes.

Reduction: Formation of diazido(diamino)silane.

Oxidation: Formation of silanols or siloxanes.

Scientific Research Applications

Diazido(dichloro)silane has several applications in scientific research:

Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique properties.

Organic Synthesis: Acts as a reagent for introducing azido groups into organic molecules, which can be further transformed into various functional groups.

Biology and Medicine: Potential use in the development of bioactive compounds and drug delivery systems due to the reactivity of the azido groups.

Industry: Utilized in the production of specialty chemicals and advanced materials with specific functionalities.

Mechanism of Action

The reactivity of diazido(dichloro)silane is primarily due to the presence of the azido groups and the silicon-chlorine bonds. The azido groups can participate in click chemistry reactions, forming triazoles upon reaction with alkynes. The silicon-chlorine bonds can be hydrolyzed to form silanols, which can further condense to form siloxane networks. These reactions are facilitated by the electrophilic nature of the silicon center and the nucleophilicity of the azido groups.

Comparison with Similar Compounds

Comparison with Similar Dichloro-Silanes

Structural and Functional Differences

Key Observations :

- Azide vs. Alkyl/Aryl Groups : this compound’s azide groups enable unique cycloaddition reactivity, unlike dimethyl or diphenyl derivatives, which undergo hydrolysis or polymerization .

- Electrophilicity : The electron-withdrawing azide groups increase the silicon center's electrophilicity, enhancing its susceptibility to nucleophilic attack compared to methyl- or phenyl-substituted silanes.

This compound

- Cycloaddition : Reacts with acetylenes (e.g., phenylacetylene, methyl propiolate) to form triazole-containing heterocycles, useful in drug discovery .

- Materials Science: Potential in synthesizing silicon-based polymers with embedded triazole linkages for enhanced thermal stability.

Dimethyl Dichloro Silane

- Polysiloxanes : Hydrolyzed to linear/cyclic oligomers, then polymerized into silicones for lubricants, sealants, and medical devices .

Dichlorosilane (SiH₂Cl₂)

- Ceramics: Ammonolysis yields polysilazanes, precursors to silicon nitride (Si₃N₄) for high-temperature ceramics .

Contrast : While this compound focuses on click chemistry, other dichloro-silanes prioritize bulk material synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.